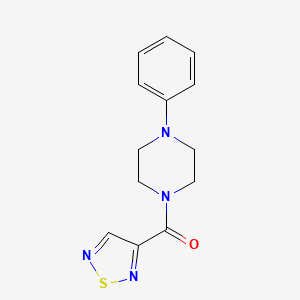![molecular formula C17H17Cl2NO2 B5781120 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5781120.png)
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, such as glucose and lipid metabolism, autophagy, and inflammation. A-769662 has been shown to have potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Mécanisme D'action
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that enhance its phosphorylation by upstream kinases. This results in the activation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has also been shown to inhibit dephosphorylation of AMPK by protein phosphatase 2C, leading to sustained activation of the enzyme.
Biochemical and Physiological Effects:
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In adipocytes, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide increases glucose uptake and enhances insulin sensitivity. In skeletal muscle, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide increases glucose uptake and fatty acid oxidation. In the liver, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide decreases gluconeogenesis and increases fatty acid oxidation. In the brain, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has been shown to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has several advantages for use in lab experiments. It is a potent and selective activator of AMPK, which allows for the study of specific AMPK-mediated pathways. It is also stable and easy to handle, making it a convenient tool for in vitro and in vivo experiments. However, 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has some limitations, such as its potential off-target effects and its short half-life in vivo.
Orientations Futures
There are several future directions for the study of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide and its potential therapeutic applications. One direction is the development of more potent and selective AMPK activators that can overcome the limitations of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide. Another direction is the investigation of the role of AMPK in cancer metabolism and the development of AMPK-targeted cancer therapies. Additionally, the potential neuroprotective effects of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide and its derivatives warrant further investigation in neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of N-isopropylbenzamide with a tert-butyloxycarbonyl (Boc) group. The Boc-protected amine is then reacted with 2,4-dichlorophenylacetic acid to form the corresponding amide. The final step involves the deprotection of the Boc group to yield 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide.
Applications De Recherche Scientifique
3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has been extensively studied in various preclinical models, including cell lines, animal models, and human samples. The compound has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide has also been shown to induce autophagy and inhibit mTOR signaling, suggesting potential applications in cancer therapy.
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenoxy)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-11(2)20-17(21)13-5-3-4-12(8-13)10-22-16-7-6-14(18)9-15(16)19/h3-9,11H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTDHMVLQCMHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dichlorophenoxy)methyl]-N-(propan-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5781076.png)
![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5781079.png)
![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)



![N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5781122.png)



